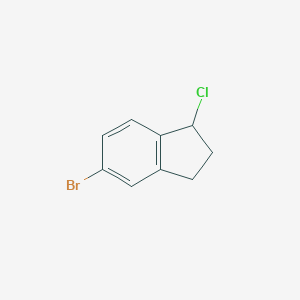

5-Bromo-1-chloro-2,3-dihydro-1H-indene

Übersicht

Beschreibung

Synthesis Analysis

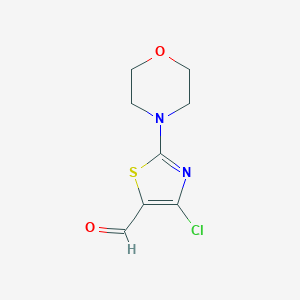

The synthesis of brominated indene derivatives is described in the papers. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of a brominated indole derivative with good yield . Similarly, brominated bi-1H-indene derivatives are synthesized from their respective precursors, indicating that bromination is a common strategy for modifying indene compounds .

Molecular Structure Analysis

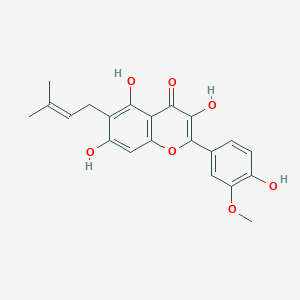

The molecular structure of brominated indene derivatives is often confirmed by X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis can reveal the presence of intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

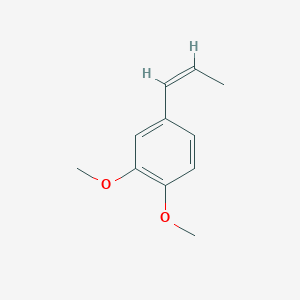

The chemical reactivity of brominated indene derivatives can involve various types of reactions. For example, the heat-induced reactions of brominated octafluoroindane-5-thiols with tetrafluoroethylene lead to the formation of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene, demonstrating the potential for halogenated indenes to participate in radical reactions . Additionally, the addition of bromine to hexachloro-5-methylnorbornadiene results in the formation of adducts, which is indicative of the electrophilic addition reactions that halogenated indenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives can be influenced by the presence of halogen atoms. The thermal stability of these compounds is often investigated using thermal analysis, and some derivatives show good stability up to certain temperatures . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insights into the electronic properties of the molecules . The photophysical properties, such as photochromic and photomagnetic behaviors, can also be affected by the substitution of hydrogen atoms with halogens .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Properties : The compound's structure has been analyzed in depth, with a focus on its crystallographic properties and intermolecular interactions. For instance, a study by El-Hiti et al. (2018) delves into the structural analysis of a related compound, highlighting the crystallographic mirror plane and interactions between molecules in the crystal (El-Hiti et al., 2018).

Synthesis and Chemical Reactions : Various studies have explored the synthesis and reactivity of compounds related to 5-Bromo-1-chloro-2,3-dihydro-1H-indene. For instance, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone, followed by bromination to produce derivatives (Jasouri et al., 2010). Similarly, Chou and Tsai (1991) discussed the synthesis of a stable precursor to 2,3-dihydro-2,3-dimethylenethiophene, demonstrating the versatility of related compounds in synthetic chemistry (Chou & Tsai, 1991).

Applications in Organic Chemistry : The compound and its derivatives find applications in organic synthesis and chemical reactions. For example, a study by Woo et al. (1999) showed the use of 5-bromo-1,3-pentadiene in the γ-pentadienylation of aldehydes and ketones, demonstrating its utility in creating complex organic molecules (Woo et al., 1999).

Halogen Atom Migration Studies : Research by Hertog and Schogt (2010) revealed insights into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is closely related to the structure of 5-Bromo-1-chloro-2,3-dihydro-1H-indene. This study contributes to a deeper understanding of halogen chemistry in similar compounds (Hertog & Schogt, 2010).

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOKNBVVGMFTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

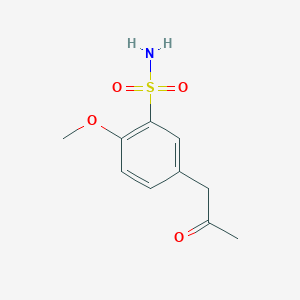

Canonical SMILES |

C1CC2=C(C1Cl)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625119 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

CAS RN |

158330-91-7 | |

| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

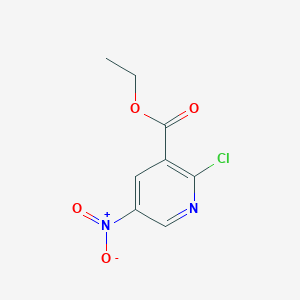

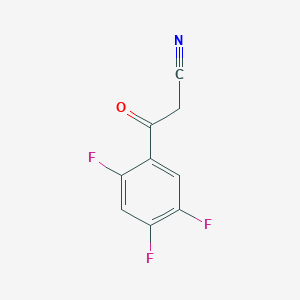

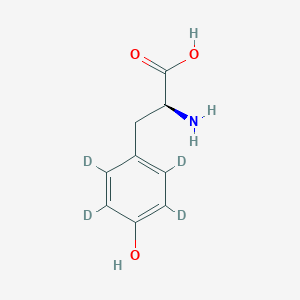

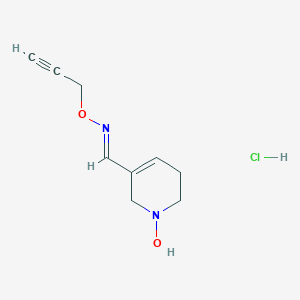

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)